Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O2 It is a derivative of cinnamic acid and is characterized by the presence of a methyl group on the phenyl ring and the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(4-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 2-methyl-3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 2-methyl-3-(4-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid, which may then participate in various metabolic processes. The phenyl ring’s substituents can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can significantly affect its chemical properties and reactivity. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)8-10(2)12(13)14-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYANPFVYQBHFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50775897 |
Source
|
Record name | Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172979-96-3 |
Source
|
Record name | Methyl 2-methyl-3-(4-methylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50775897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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